molecular formula C30H30BrP B14268875 Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide CAS No. 138472-47-6

Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide

Cat. No.: B14268875
CAS No.: 138472-47-6
M. Wt: 501.4 g/mol
InChI Key: BLUPEHYOJXQVJI-UHFFFAOYSA-M
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Description

Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide typically involves the reaction of 4-methylphenylphosphine with 3-phenylprop-2-en-1-yl bromide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.

Scientific Research Applications

Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include electron transfer and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methylphenyl)phosphine: Similar in structure but lacks the 3-phenylprop-2-en-1-yl group.

    Triphenylphosphine: A well-known phosphine with three phenyl groups.

    Tris(4-methylphenyl)phosphonium chloride: Similar but with a chloride ion instead of bromide.

Uniqueness

Tris(4-methylphenyl)(3-phenylprop-2-en-1-yl)phosphanium bromide is unique due to the presence of the 3-phenylprop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

138472-47-6

Molecular Formula

C30H30BrP

Molecular Weight

501.4 g/mol

IUPAC Name

tris(4-methylphenyl)-(3-phenylprop-2-enyl)phosphanium;bromide

InChI

InChI=1S/C30H30P.BrH/c1-24-11-17-28(18-12-24)31(29-19-13-25(2)14-20-29,30-21-15-26(3)16-22-30)23-7-10-27-8-5-4-6-9-27;/h4-22H,23H2,1-3H3;1H/q+1;/p-1

InChI Key

BLUPEHYOJXQVJI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[P+](CC=CC2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Br-]

Origin of Product

United States

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